molecular formula C22H25NO3 B5627186 9-(biphenyl-2-ylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol

9-(biphenyl-2-ylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol

Cat. No. B5627186
M. Wt: 351.4 g/mol
InChI Key: LGLREGKJHNOHEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiro compounds similar to 9-(biphenyl-2-ylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol has been explored through various methods. One notable approach is the Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which involves the coupling of aldehydes with specific sulfonamides to produce spiromorpholinotetrahydropyran derivatives through Prins bicyclization (Reddy et al., 2014). Additionally, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid and 2-thiobarbituric acid in aqueous ethanol has been reported, showcasing the versatility in synthesizing spiro compounds (Ahmed et al., 2012).

Molecular Structure Analysis

The molecular structure of spiro compounds, including those similar to the compound of interest, has been characterized through various analytical techniques. Studies like the one on 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one provide valuable insights into the structural intricacies of spiro compounds, highlighting the importance of NMR spectroscopy in elucidating their molecular architecture (Zhang et al., 2008).

Chemical Reactions and Properties

Spiro compounds exhibit a range of chemical reactions and properties due to their unique structural features. For instance, the Prins cascade cyclization method used in their synthesis demonstrates the reactive versatility of these compounds. The efficient and divergent synthesis approaches for 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, involving Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, further exemplify the complex chemical behavior of spiro compounds (Yang et al., 2008).

Physical Properties Analysis

The physical properties of spiro compounds, including solubility, melting points, and crystal structure, play a crucial role in determining their applicability in various domains. The crystal structures of related spiro compounds, as determined by X-ray crystallography, provide insights into their physical characteristics and potential for interaction with other molecules (Brimble et al., 1997).

Chemical Properties Analysis

The chemical properties of 9-(biphenyl-2-ylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol and its derivatives, including reactivity, stability, and interaction with other chemical entities, are foundational to their utility in research and application. Studies focusing on the reactivity of spiro compounds in specific reactions, such as the Castagnoli-Cushman reaction, shed light on their chemical behavior and potential uses (Rashevskii et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and studying its reactivity. Such studies could provide valuable insights into the properties and potential applications of this compound .

properties

IUPAC Name

(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(2-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c24-20-11-6-16-26-22(20)12-14-23(15-13-22)21(25)19-10-5-4-9-18(19)17-7-2-1-3-8-17/h1-5,7-10,20,24H,6,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLREGKJHNOHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CCN(CC2)C(=O)C3=CC=CC=C3C4=CC=CC=C4)OC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Biphenyl-2-ylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol

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